molecular formula C10H9ClN4S B12171889 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline CAS No. 58285-64-6

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline

Cat. No.: B12171889
CAS No.: 58285-64-6
M. Wt: 252.72 g/mol
InChI Key: FYYDAMCPSFBFAE-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroaniline with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

58285-64-6

Molecular Formula

C10H9ClN4S

Molecular Weight

252.72 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN4S/c1-6-9(16-10(12)13-6)15-14-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13)

InChI Key

FYYDAMCPSFBFAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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